![molecular formula C10H8Cl2N4OS B5540719 N-(3,4-dichlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5540719.png)
N-(3,4-dichlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, leading to various substituted phenyl derivatives (Panchal & Patel, 2011). Another study highlights the synthesis of 2-(2-(2,4-dichlorophenyl)-2H-1,2,4-triazol-3-ylthio)-N-arylacetamide derivatives, designed and synthesized for increased potency, confirmed by spectral analysis (Zhan et al., 2011).
Molecular Structure Analysis
The molecular structure of a closely related compound, 2,2-Dichloro-N-(3,4-dichlorophenyl)acetamide, was investigated, revealing conformational details about the N—H bond in relation to the chloro substituent and the overall molecular geometry, linked into zigzag chains through N—H⋯O hydrogen bonding (Gowda et al., 2007).
Chemical Reactions and Properties
The reactivity and chemical properties of similar compounds have been the subject of studies involving their potential as inhibitors, showcasing their interactions and inhibitory effects on biological targets through various synthesized derivatives (Mehta et al., 2019).
Physical Properties Analysis
Research into the physical properties of analogous compounds includes detailed vibrational, electronic, and thermodynamic property analysis through quantum chemical calculations, providing insights into their stability, reactivity, and interactions at the molecular level (Choudhary et al., 2014).
Chemical Properties Analysis
The chemical properties of N-(3,4-dichlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide and related compounds are explored through synthesis, structural elucidation, and evaluation of their biological potentials, including antimicrobial and anticonvulsant activities, providing a basis for understanding their chemical behavior and potential applications (MahyavanshiJyotindra et al., 2011).
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4OS/c11-7-2-1-6(3-8(7)12)15-9(17)4-18-10-13-5-14-16-10/h1-3,5H,4H2,(H,15,17)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYFUBLVYWJTPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NC=NN2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide |
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